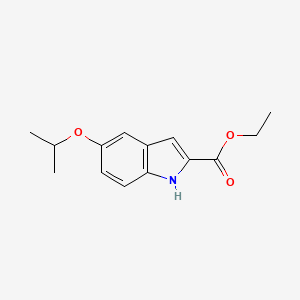

ethyl 5-isopropoxy-1H-indole-2-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. wikipedia.orgmdpi.com This structural motif is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.com The versatility of the indole scaffold allows for structural modifications at various positions, leading to a diverse chemical space for therapeutic applications. mdpi.com

Researchers have extensively explored indole derivatives for their potential in treating a multitude of diseases. These compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.org For instance, indole-based compounds like the vinca (B1221190) alkaloids (vinblastine and vincristine) are established anticancer drugs, while others have shown promise in combating drug-resistant pathogens and managing chronic conditions such as diabetes and hypertension. rsc.org The ability of the indole ring to interact with various biological targets, including enzymes and receptors, underscores its privileged status in the development of novel therapeutics. wikipedia.orgrsc.org

Overview of the Indole-2-Carboxylate (B1230498) Moiety as a Privileged Scaffold in Academic Studies

Within the vast family of indole derivatives, the indole-2-carboxylate moiety stands out as a particularly privileged scaffold in academic and industrial research. This structural unit, characterized by an ester or carboxylic acid group at the C2 position of the indole ring, serves as a crucial building block for the synthesis of more complex, biologically active molecules. nih.govresearchgate.net The presence of the carboxylate group provides a handle for further chemical transformations and can also play a direct role in the compound's interaction with biological targets. nih.govorgsyn.org

The indole-2-carboxylate framework is a key component in the development of various therapeutic agents. It has been identified as a potent scaffold for HIV-1 integrase inhibitors, where the carboxylic acid can chelate essential metal ions in the enzyme's active site. nih.govrsc.org Furthermore, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a significant target in neurodegenerative diseases like Alzheimer's. asianpubs.orgresearchgate.net The scaffold has also been utilized in creating antagonists for cannabinoid receptors and compounds with antifungal and antitumor properties. nih.govresearchgate.net The synthesis of these compounds often involves classic organic reactions such as the Fischer indole synthesis or the Japp-Klingemann reaction. wikipedia.orgresearchgate.net

Specific Research Focus on Ethyl 5-Isopropoxy-1H-Indole-2-Carboxylate and its Analogues

While extensive research has been conducted on the broader class of indole-2-carboxylates, the specific compound this compound is less prominently featured in dedicated studies. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules. However, significant research into its close analogues, particularly other 5-substituted ethyl indole-2-carboxylates, provides valuable insights into its potential biological activities.

Research has shown that modifications at the 5-position of the indole ring can significantly influence the biological profile of the resulting compounds. For example, a study focused on the synthesis of various 5-monosubstituted ethyl 1H-indole-2-carboxylate derivatives identified them as potential inhibitors of GSK-3β. asianpubs.orgresearchgate.net This suggests that the 5-isopropoxy analogue could also exhibit similar inhibitory properties.

Furthermore, studies on other 5-substituted indole-2-carboxamides have revealed their potential as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are key targets in cancer therapy. rsc.org The following table summarizes the inhibitory activities of some of these related indole derivatives against various biological targets.

| Compound Series | Target | Activity (IC₅₀/GI₅₀) |

| 5-Substituted-3-ethylindole-2-carboxamides | EGFR | 85 nM - 124 nM |

| 5-Substituted-3-ethylindole-2-carboxamides | CDK2 | 33 nM - 46 nM |

| 5-Substituted-3-ethylindole-2-carboxamides | Various Cancer Cell Lines | 37 nM - 193 nM |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 3.11 µM |

This table presents a summary of research findings on analogues of this compound, highlighting the therapeutic potential of this class of compounds.

The synthesis of these 5-substituted indole-2-carboxylates is often achieved through the Japp-Klingemann reaction, which involves the reaction of a β-keto-ester with an aryl diazonium salt to form a hydrazone, followed by cyclization to produce the indole ring. wikipedia.org This synthetic route is adaptable for creating a variety of substituents at the 5-position, including the isopropoxy group.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propan-2-yloxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10-7-11(18-9(2)3)5-6-12(10)15-13/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRCRCRNLUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 5 Isopropoxy 1h Indole 2 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N-H) in Derivatization

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion serves as a potent nucleophile, readily participating in reactions with various electrophiles, which is a cornerstone for the synthesis of N1-substituted indole derivatives.

N-Alkylation: The derivatization of the indole nitrogen through alkylation is a common strategy to introduce functional diversity. For the structurally related ethyl 1H-indole-2-carboxylate, successful N-alkylation has been achieved using a strong base to generate the nucleophilic indole anion, followed by reaction with an alkyl halide. mdpi.com A typical procedure involves stirring the indole with a base like aqueous potassium hydroxide (KOH) in a solvent such as acetone. mdpi.com The subsequent addition of an alkylating agent, for example, allyl bromide or benzyl (B1604629) bromide, leads to the formation of the corresponding N-alkylated product in high yields. mdpi.com

This methodology is applicable to ethyl 5-isopropoxy-1H-indole-2-carboxylate. The reaction proceeds by deprotonation of the N-H proton, followed by an SN2 reaction with the alkyl halide. The choice of base and solvent is crucial to avoid competing reactions like hydrolysis of the ester group. mdpi.com

Table 1: Representative N-Alkylation Reactions on the Indole-2-Carboxylate (B1230498) Scaffold

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Amyl Bromide | aq. KOH / Acetone | Ethyl 1-pentyl-1H-indole-2-carboxylate | mdpi.com |

N-Acylation: The introduction of an acyl group at the N1 position is another important transformation. While direct acylation of indoles can sometimes lead to mixtures of N-acylated and C3-acylated products, specific methods have been developed for selective N-acylation. One such method involves the direct acylation of indole with a carboxylic acid in the presence of boric acid as a catalyst. clockss.org This approach avoids the need for highly reactive acylating agents like acyl chlorides. The reaction is typically carried out by refluxing a mixture of the indole, a carboxylic acid, and boric acid in a high-boiling solvent like mesitylene. clockss.org This procedure offers a facile and economical route to N-acylindoles and is expected to be effective for this compound.

Transformations of the Ester Moiety

The ethyl ester group at the C2 position is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids, amides, and hydrazides, significantly expanding the synthetic utility of the parent molecule.

The ethyl ester of 5-isopropoxy-1H-indole-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-isopropoxy-1H-indole-2-carboxylic acid, under basic conditions. This saponification is typically achieved by heating the ester with an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, often in a co-solvent like ethanol (B145695) to ensure solubility. mdpi.comorgsyn.org The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. mdpi.com This transformation is often a necessary step for subsequent reactions, such as amide bond formation. mdpi.com

Amidation: While direct conversion of the ethyl ester to an amide is possible by heating with an amine (ammonolysis), a more common and efficient route involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. mdpi.comsemanticscholar.org The resulting 5-isopropoxy-1H-indole-2-carboxylic acid can be activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the reaction with a primary or secondary amine, yielding the desired amide. mdpi.comsemanticscholar.org This method is widely used for the synthesis of a diverse range of indole-2-carboxamides.

Hydrazinolysis: The reaction of this compound with hydrazine (B178648) hydrate is a direct and efficient method for the synthesis of 5-isopropoxy-1H-indole-2-carbohydrazide. This reaction, known as hydrazinolysis, typically involves refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. mdpi.com The resulting carbohydrazide is a valuable intermediate, which can be further reacted with aldehydes, ketones, or other reagents to form more complex heterocyclic systems. mdpi.com

Table 2: Key Transformations of the Ester Moiety

| Transformation | Reagents | Typical Product | Reference |

|---|---|---|---|

| Hydrolysis | aq. KOH or NaOH, then H₃O⁺ | 5-Isopropoxy-1H-indole-2-carboxylic acid | mdpi.comorgsyn.org |

| Amidation (via acid) | 1. aq. KOH 2. Amine, EDCI | N-Substituted-5-isopropoxy-1H-indole-2-carboxamide | mdpi.comsemanticscholar.org |

| Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol | 5-Isopropoxy-1H-indole-2-carbohydrazide | mdpi.com |

Electrophilic and Nucleophilic Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of such reactions on this compound is directed by the combined electronic effects of the substituents. The isopropoxy group at C5 is an activating, ortho-, para-directing group, while the ethyl carboxylate at C2 is a deactivating group. The inherent reactivity of the indole ring favors substitution at the C3 position.

Halogenation is a key electrophilic substitution reaction for functionalizing the indole core. For this compound, the C3 position is the most probable site for initial halogenation due to its high electron density, which is a characteristic feature of the indole nucleus.

Research on related ethyl indole-2-carboxylates provides insight into the expected regioselectivity. For instance, a facile procedure for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate involves a regioselective C3, C5-bis-iodination, followed by a zinc-mediated dehalogenation at the C3 position, highlighting the reactivity of both C3 and C5. researchgate.net In the case of the 5-isopropoxy derivative, the C5 position is already substituted. Therefore, electrophilic attack is strongly directed to the C3 position. If the reaction conditions are forced, substitution at other positions on the benzene (B151609) portion of the indole ring, such as C4, C6, or C7, might occur. For example, iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride in acetic acid results in substitution at the C7 position. mdpi.com

The specific halogenating agent and reaction conditions will determine the outcome. Mild reagents would favor selective substitution at C3, while more reactive reagents or harsher conditions could lead to poly-halogenation or substitution at less activated positions.

Table 3: Predicted Regioselectivity of Halogenation

| Halogenating Agent | Predicted Primary Product | Rationale |

|---|---|---|

| N-Bromosuccinimide (NBS) | Ethyl 3-bromo-5-isopropoxy-1H-indole-2-carboxylate | High reactivity and selectivity of indole C3 position for electrophilic bromination. |

| Iodine / KI or ICl | Ethyl 3-iodo-5-isopropoxy-1H-indole-2-carboxylate | High reactivity of indole C3 position for electrophilic iodination. |

| Sulfuryl Chloride (SO₂Cl₂) | Ethyl 3-chloro-5-isopropoxy-1H-indole-2-carboxylate | High reactivity of indole C3 position for electrophilic chlorination. |

Controlled Functionalization at C3, C4, C6, and C7

The selective introduction of functional groups at specific positions of the this compound core is a crucial aspect of its synthetic utility. The inherent reactivity of the indole ring, as modified by the existing substituents, allows for controlled functionalization at various carbon centers.

Functionalization at C3: The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. The electron-withdrawing nature of the C2-ester directs electrophiles preferentially to the C3 position. Reactions such as the Vilsmeier-Haack formylation and the Mannich reaction are classic examples of C3 functionalization.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). The resulting ethyl 3-formyl-5-isopropoxy-1H-indole-2-carboxylate is a versatile intermediate for further synthetic elaborations.

Mannich Reaction: The Mannich reaction facilitates the aminomethylation of the C3 position. It involves the reaction of the indole with formaldehyde and a secondary amine, such as dimethylamine or morpholine, usually under acidic conditions, to yield the corresponding Mannich base.

Functionalization at C4, C6, and C7: Direct electrophilic substitution at the C4, C6, and C7 positions of the benzene portion of the indole ring is more challenging due to the preferred reactivity of the C3 position. Therefore, achieving functionalization at these sites often requires more advanced strategies, such as directed metalation or the use of starting materials that are already appropriately substituted.

Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group that chelates to an organolithium reagent, facilitating deprotonation at an adjacent position. For functionalization at C4 and C6, the isopropoxy group at C5 can potentially act as a directing group, although its efficacy may be limited. A more common approach involves the introduction of a potent directing group at the N1 position.

Functionalization via Halogenated Intermediates: A more practical approach for introducing substituents at C4, C6, and C7 often begins with a halogenated derivative of this compound. These halo-indoles can then undergo a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, bromination of the indole ring can be achieved, and the position of bromination can be controlled by the reaction conditions and the protecting group on the indole nitrogen.

| Position | Reaction Type | Reagents and Conditions | Product |

| C3 | Vilsmeier-Haack | POCl₃, DMF, then H₂O | Ethyl 3-formyl-5-isopropoxy-1H-indole-2-carboxylate |

| C3 | Mannich Reaction | CH₂O, HN(CH₃)₂, AcOH | Ethyl 3-((dimethylamino)methyl)-5-isopropoxy-1H-indole-2-carboxylate |

| C4 | DoM (Hypothetical) | 1. N-protection (e.g., SEM-Cl) 2. t-BuLi 3. Electrophile (e.g., I₂) | Ethyl 4-iodo-5-isopropoxy-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indole-2-carboxylate |

| C6 | Halogenation | N-Bromosuccinimide (NBS) | Ethyl 6-bromo-5-isopropoxy-1H-indole-2-carboxylate |

| C7 | Halogenation | N-Iodosuccinimide (NIS) | Ethyl 7-iodo-5-isopropoxy-1H-indole-2-carboxylate |

Oxidation and Reduction Chemistry of the Indole Core

The indole nucleus of this compound can undergo both oxidation and reduction reactions, leading to significant structural modifications and opening avenues to different classes of compounds.

Oxidation: The oxidation of the indole core, particularly at the C2 and C3 positions, is a common transformation. The presence of the electron-donating isopropoxy group can influence the susceptibility of the ring to oxidation. A frequent outcome of indole oxidation is the formation of oxindoles, where a carbonyl group is introduced at the C2 position. However, given that the C2 position is already substituted with a carboxylate group, oxidation is more likely to occur at the C3 position, potentially leading to 2,3-dioxoindoles, or under specific conditions, cleavage of the C2-C3 bond. A common method for the synthesis of 2-oxindoles from C3-substituted indoles involves reagents like N-bromosuccinimide (NBS) in aqueous solvents or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: The reduction of the indole ring system typically requires catalytic hydrogenation under pressure. This process saturates the pyrrole (B145914) ring, leading to the corresponding indoline derivative. The ethyl 5-isopropoxy-2,3-dihydro-1H-indole-2-carboxylate retains the stereocenter at C2. The ester group at C2 can also be reduced under more forcing conditions, for example, using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would typically reduce the ester to a primary alcohol.

| Transformation | Reagents and Conditions | Product |

| Oxidation | m-CPBA or NBS/H₂O | Ethyl 5-isopropoxy-2-oxo-2,3-dihydro-1H-indole-2-carboxylate (an oxindole derivative) |

| Reduction (Ring) | H₂, Pd/C, high pressure | Ethyl 5-isopropoxyindoline-2-carboxylate |

| Reduction (Ester) | LiAlH₄, THF | (5-Isopropoxy-1H-indol-2-yl)methanol |

Catalytic Conversions and Coupling Reactions

Catalytic cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize indole scaffolds. For this compound, these reactions typically necessitate the presence of a halide or triflate group on the indole ring, which can be introduced as described in section 3.3.2.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide. For example, a bromo-substituted this compound can be reacted with an aryl or vinyl boronic acid to form a new C-C bond. This is a versatile method for introducing diverse aromatic and unsaturated moieties.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. mdpi.com This allows for the introduction of vinyl groups onto the indole nucleus. The reaction is typically carried out in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. mdpi.com A halo-substituted this compound can be coupled with a primary or secondary amine to introduce a variety of nitrogen-containing substituents.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product |

| Suzuki Coupling | Ethyl 6-bromo-5-isopropoxy-1H-indole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 5-isopropoxy-6-phenyl-1H-indole-2-carboxylate |

| Heck Reaction | Ethyl 4-bromo-5-isopropoxy-1H-indole-2-carboxylate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl 5-isopropoxy-4-styryl-1H-indole-2-carboxylate |

| Buchwald-Hartwig Amination | Ethyl 7-bromo-5-isopropoxy-1H-indole-2-carboxylate | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 5-isopropoxy-7-(morpholino)-1H-indole-2-carboxylate |

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 5 Isopropoxy 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, an unambiguous assignment of all proton and carbon signals of ethyl 5-isopropoxy-1H-indole-2-carboxylate can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would be identified by a characteristic triplet and quartet pattern. The isopropoxy group would show a septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic protons on the indole (B1671886) ring would appear as a set of signals, with their multiplicity and coupling constants providing information about their substitution pattern. The N-H proton of the indole ring typically appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester would be found in the downfield region. The carbons of the ethyl and isopropoxy groups would have characteristic chemical shifts. The aromatic carbons of the indole ring would appear in the appropriate region, and their precise chemical shifts would be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole N-H | ~11.5-12.0 | - |

| Indole H-3 | ~7.1-7.2 | ~108 |

| Indole H-4 | ~7.6-7.7 | ~122 |

| Indole H-6 | ~7.2-7.3 | ~125 |

| Indole H-7 | ~7.4-7.5 | ~113 |

| -OCH(CH₃)₂ | ~4.6-4.7 (septet) | ~70 |

| -OCH(CH ₃)₂ | ~1.3-1.4 (doublet) | ~22 |

| -OCH₂CH₃ | ~4.3-4.4 (quartet) | ~61 |

| -OCH₂CH ₃ | ~1.3-1.4 (triplet) | ~14 |

| C=O | - | ~162 |

| Indole C-2 | - | ~127 |

| Indole C-3a | - | ~128 |

| Indole C-5 | - | ~154 |

| Indole C-7a | - | ~138 |

Note: These are predicted values based on known data for similar indole derivatives and may vary from experimental values.

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the methine proton of the isopropoxy group and the methyl protons, as well as between the methylene and methyl protons of the ethyl group. It would also help in assigning the coupled aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the methine proton of the isopropoxy group to its carbon.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group would be prominent around 1680-1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds can also be more readily observed.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1680 - 1720 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester, Ether) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 247.29 g/mol , based on its chemical formula C₁₄H₁₇NO₃. echemi.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula. Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this specific molecule, fragmentation might involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the isopropoxy group.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Nominal Mass | 247 |

| Monoisotopic Mass | 247.12084 |

Electronic Spectroscopy (UV-Vis) for Chromophore and Aromatic System Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the indole ring. The presence of the isopropoxy and ethyl carboxylate groups would be expected to cause shifts in the absorption maxima compared to unsubstituted indole.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it elucidates the supramolecular architecture, revealing how individual molecules interact and pack in the crystal lattice through forces such as hydrogen bonding and van der Waals interactions.

While crystallographic data for the specific compound this compound is not publicly available in the searched resources, analysis of the closely related parent compound, ethyl 1H-indole-2-carboxylate, offers a foundational understanding of the structural characteristics inherent to this class of indole derivatives.

Research Findings on Structurally Related Compounds

Studies on ethyl 1H-indole-2-carboxylate have revealed detailed information about its crystal structure. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The fundamental unit in the crystal lattice is a hydrogen-bonded dimer. nih.govresearchgate.net These dimers are formed through intermolecular hydrogen bonds between the indole N-H group of one molecule and the keto oxygen atom of the carboxylate group of a neighboring molecule, creating a centrosymmetric R₂²(10) ring motif. nih.govresearchgate.net

The crystallographic data for ethyl 1H-indole-2-carboxylate is summarized in the interactive table below.

Interactive Data Table: Crystal Data and Structure Refinement for Ethyl 1H-indole-2-carboxylate

| Parameter | Value | Reference |

| Empirical Formula | C₁₁H₁₁NO₂ | researchgate.net |

| Formula Weight | 189.21 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.5622 (7) | researchgate.net |

| b (Å) | 18.891 (2) | researchgate.net |

| c (Å) | 9.6524 (13) | researchgate.net |

| β (°) | 104.454 (13) | researchgate.net |

| Volume (ų) | 982.1 (2) | researchgate.net |

| Z | 4 | researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.280 | researchgate.net |

Analysis of other substituted indole-2-carboxylate (B1230498) derivatives, such as ethyl 5-chloro-2-indolecarboxylate, also shows the formation of centrosymmetric dimers through hydrogen bonding. researchgate.net The planarity of the indole moiety is a common feature in these structures. researchgate.net The specific nature and position of substituents on the indole ring, such as the 5-isopropoxy group in the title compound, would be expected to influence the crystal packing and intermolecular interactions, potentially leading to different supramolecular assemblies compared to the unsubstituted parent compound. However, without experimental data for this compound, these potential structural variations remain speculative.

Computational and Theoretical Investigations of Ethyl 5 Isopropoxy 1h Indole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the molecular structure and electronic properties of indole (B1671886) derivatives. For the parent compound, ethyl indole-2-carboxylate (B1230498), studies using the B3LYP/6-311++G(d,p) basis set have provided detailed insights into its geometry. ijrar.org These calculations reveal key bond lengths and angles, such as the C10-O11 double bond of the carboxyl group (1.216 Å) and the sp2 hybridization of the C2 atom, indicated by bond angles summing to 360.0°. ijrar.org

The introduction of a 5-isopropoxy group to this scaffold is expected to significantly modulate its electronic properties. The isopropoxy group is an electron-donating group, which would increase the electron density of the indole ring system. This donation of electron density influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level and a potential change in the LUMO energy would decrease the HOMO-LUMO energy gap, which is a critical parameter for predicting molecular reactivity. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis of the parent ethyl indole-2-carboxylate explains the charge delocalization within the molecule. ijrar.org For ethyl 5-isopropoxy-1H-indole-2-carboxylate, NBO analysis would likely show significant delocalization from the oxygen lone pairs of the isopropoxy group into the aromatic system, further stabilizing the molecule and influencing its reactivity patterns in chemical reactions. DFT studies on other substituted indoles have similarly been used to calculate heats of formation and analyze how different substituents affect the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters for Ethyl Indole-2-Carboxylate (EI2C) Calculated by DFT (Data from a study on the parent compound serves as a baseline for understanding the substituted derivative) ijrar.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C10 | 1.465 | N1-C2-C3 | 109.29 |

| C10-O11 | 1.216 | N1-C2-C10 | 118.33 |

| C4-C9 | 1.426 | C3-C2-C10 | 132.38 |

| C3-H16 | 1.078 |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While specific docking studies for this compound are not extensively documented, research on structurally similar indole-2-carboxylate derivatives provides a clear framework for its potential interactions. For instance, various indole-2-carboxylic acid derivatives have been evaluated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in tumor immunotherapy. nih.gov Molecular docking and MD simulations were used to predict the binding modes of these compounds within the active sites of IDO1 and TDO. nih.gov Similarly, a fluoro-substituted indole-2-carboxylate was investigated as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) through docking and 100-nanosecond MD simulations, which confirmed the dynamic stability of the ligand within the receptor binding sites. semanticscholar.org Other studies have successfully docked indole-2-carboxamides into the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2. nih.govmdpi.com

These studies collectively suggest that the indole-2-carboxylate scaffold can effectively fit into diverse enzyme active sites. For this compound, the isopropoxy group at the C5 position would likely occupy a hydrophobic pocket within a target protein, while the carboxylate group and indole N-H would serve as key hydrogen bond donors and acceptors.

The analysis of binding poses from docking and MD simulations reveals the specific interactions that stabilize the ligand-receptor complex. For the indole-2-carboxylate scaffold, several key interaction types have been identified.

A crucial interaction for some targets is metal chelation . In a study of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors, binding conformation analysis showed that the indole core and the C2 carboxyl group effectively chelated the two Mg²⁺ ions present in the enzyme's active site. nih.gov This interaction is fundamental to the inhibitory mechanism of this class of compounds against HIV-1 integrase.

Hydrogen bonding is another predominant interaction. The N-H group of the indole ring and the oxygen atoms of the carboxylate moiety are prime sites for forming hydrogen bonds with amino acid residues in the target's active site. semanticscholar.orgnih.gov

Furthermore, hydrophobic and π-π stacking interactions play a significant role. The aromatic indole ring is well-suited for π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. semanticscholar.org The isopropoxy group of this compound would enhance hydrophobic interactions, potentially increasing binding affinity and selectivity for targets with suitable hydrophobic sub-pockets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and using regression techniques, such as multiple linear regression (MLR), often coupled with genetic algorithms (GA) for descriptor selection, to build a predictive equation. researchgate.netnih.gov

For indole derivatives, QSAR studies have been successfully applied to model a range of biological activities. For example, a QSAR analysis of indole-based sulfonylhydrazones as anti-breast cancer agents revealed that specific substituents at the 5-position (such as 5-methoxy) significantly contributed to enhanced cytotoxic activity. nih.gov Another QSAR study on indole-2-carboxylates acting on the strychnine-insensitive glycine binding site suggested that biological activity (pKi) decreases with the lipophilicity and steric bulk of substituents but increases with the electron-donating resonance effect of groups in the para position of a terminal phenyl ring. nih.gov

The development of a predictive QSAR model involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical), selecting the most relevant descriptors, generating the model using a statistical method, and rigorously validating the model's predictive power.

For a compound like this compound, a QSAR model would incorporate descriptors that capture its key structural features:

Lipophilicity descriptors (e.g., LogP) to model the contribution of the isopropoxy and ethyl groups.

Electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies) to quantify the effect of the electron-donating isopropoxy group.

Steric descriptors (e.g., molar refractivity, van der Waals volume) to account for the size and shape of the substituents.

Such predictive models have been developed for various classes of indole derivatives, including inhibitors of casein kinase II (CK2) and tyrosinase. nih.govnih.gov These models serve as valuable tools for virtually screening new compounds and prioritizing the synthesis of derivatives with potentially enhanced biological activity. nih.gov The structural insights from these models provide a foundation for the rational design and optimization of new therapeutic agents based on the indole scaffold. nih.gov

Conformational Analysis and Energetic Profiles of Substituted Indole Systems

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers for converting between them.

The core indole-2-carboxylate structure is largely planar. nih.gov However, substituents introduce degrees of rotational freedom that result in multiple possible conformations. For this compound, the key flexible bonds are in the ethyl ester and the isopropoxy side chains. Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space by systematically rotating these bonds and calculating the energy of the resulting geometry. semanticscholar.org

Studies on related molecules, such as ethyl 6-fluoro-1H-indole-2-carboxylate and methyl 1H-indol-5-carboxylate, have utilized these techniques to identify the lowest-energy conformers. semanticscholar.orgresearchgate.net This analysis is crucial because the lowest-energy conformation in the gas phase or solution may not be the "bioactive" conformation adopted when bound to a receptor. Understanding the energetic profiles and the relative energies of different conformers helps in assessing the likelihood of the molecule adopting the necessary shape for biological activity. The energy penalty required to adopt a bioactive conformation must be offset by the favorable binding energy of the ligand-receptor interaction. Therefore, a comprehensive conformational analysis is a critical component of the theoretical investigation of flexible molecules like this compound.

Advanced Research Applications of Ethyl 5 Isopropoxy 1h Indole 2 Carboxylate in Chemical Biology

Utilization as a Versatile Synthetic Building Block and Precursor in Complex Organic Synthesis

Ethyl 5-isopropoxy-1H-indole-2-carboxylate serves as a highly versatile intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. The indole-2-carboxylate (B1230498) scaffold itself is a common starting point for the elaboration of more intricate structures. The ester and the N-H group of the indole (B1671886) ring are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

The general reactivity of the ethyl indole-2-carboxylate core has been well-established. The nitrogen of the indole ring can be alkylated under basic conditions, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or hydrazides. researchgate.net These hydrazides can then serve as precursors for the synthesis of other heterocyclic systems, for instance, by reacting with appropriate reagents to form thiazoles. mdpi.com

While specific examples detailing the multi-step synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, the functional group tolerance and reactivity of the core molecule suggest its high potential in this regard. The isopropoxy group at the 5-position can influence the electronic properties of the indole ring, potentially directing further electrophilic substitution reactions and modulating the biological activity of the final products. Organic synthesis strategies often leverage such substituted building blocks to achieve specific target molecules with desired properties. The synthesis of various substituted indole-2-carboxylates has been a key step in the development of compounds targeting a range of biological processes. rsc.orgresearchgate.net

Development of Chemical Probes and Tools for Interrogating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and study the localization and dynamics of biomolecules in living systems. nih.gov The indole scaffold is an attractive fluorophore due to its inherent fluorescence and sensitivity to the local microenvironment.

While the direct application of this compound in the development of chemical probes is an area of ongoing research, the broader class of indole derivatives has been successfully employed for this purpose. For instance, indole-based fluorescent probes have been designed for bioimaging applications. researchgate.net The isopropoxy substituent at the 5-position of the indole ring in this compound could be strategically utilized to fine-tune the photophysical properties of potential fluorescent probes. Modifications of the ester group could allow for the attachment of recognition elements that target specific proteins or other biomolecules, enabling the development of probes for interrogating their function and localization within cells.

The general principles for designing fluorescent probes often involve modulating the fluorescence properties of a core fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov The electronic nature of the 5-isopropoxy group could play a role in such modulation, making this scaffold a promising starting point for the rational design of novel chemical probes.

Contributions to New Methodologies in Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds remains a central theme in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. This compound can contribute to the development of new synthetic methodologies in several ways. The inherent reactivity of the indole core and its functional groups can be exploited in the discovery of novel transformations.

Catalytic methods for the synthesis of indole-2-carboxylates and related heterocycles are continuously being developed, often utilizing transition metals like palladium or copper. nih.govacs.org These methods aim for efficiency, atom economy, and the ability to generate molecular diversity. Substituted indoles, such as the 5-isopropoxy derivative, can serve as important test substrates to explore the scope and limitations of these new catalytic systems.

Furthermore, the functional groups of this compound can be used as handles for post-synthetic modifications, leading to the creation of libraries of diverse heterocyclic compounds. For example, the conversion of the ethyl ester to a hydrazide and subsequent cyclization reactions represent a pathway to new classes of fused or linked heterocyclic systems. mdpi.com The development of such multi-component reactions or cascade sequences starting from readily available indole building blocks is a vibrant area of research in modern heterocyclic chemistry.

Integration into Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule. The indole-2-carboxamide scaffold has been recognized as an effective framework for the design of new therapeutic agents. mdpi.com

This compound, or its corresponding carboxylic acid, represents an ideal fragment for FBDD campaigns. Its relatively simple structure and molecular weight fall within the typical range for fragment libraries. The indole core provides a robust scaffold that can be readily functionalized at multiple positions (the nitrogen, the C3 position, and through modification of the carboxylate) to explore the chemical space around a target's binding site.

In the lead optimization phase of drug discovery, systematic modifications of a lead compound are made to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process. The 5-isopropoxy group in this compound is a key feature for SAR exploration. Varying the alkoxy substituent at this position can have a significant impact on the compound's interaction with its biological target. For example, in the development of CB1 receptor allosteric modulators, substitutions at the C5 position of the indole ring were found to be important for activity. nih.gov The isopropoxy group offers a balance of lipophilicity and steric bulk that can be compared with other substituents to build a comprehensive SAR profile and guide the design of more effective drug candidates.

Future Directions and Emerging Research Avenues for Indole 2 Carboxylates

Development of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing indole-2-carboxylates often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The development of sustainable and green synthetic routes is, therefore, a critical area of future research.

A promising approach involves the use of multicomponent reactions (MCRs) in environmentally benign solvents. For instance, an innovative two-step synthesis of indole-2-carboxamides has been developed that utilizes an Ugi four-component reaction followed by an acid-catalyzed cyclization in ethanol (B145695), avoiding the need for metal catalysts. rug.nl This method is notable for its mild reaction conditions and use of less toxic building blocks. rug.nl

Another key area of green chemistry is the application of alternative catalysts and reaction media for classic reactions like the Friedel–Crafts reaction, which is often used to functionalize the indole (B1671886) nucleus. Research is focused on replacing traditional Lewis acids with more sustainable alternatives such as silica-bonded S-sulfonic acid, polyvinylsulfonic acid, and various supported catalysts. beilstein-journals.org The use of solvent-free conditions and water as a reaction solvent are also being explored to minimize the environmental impact of these syntheses. beilstein-journals.org

Future research in this area will likely focus on:

The development of one-pot tandem reactions that minimize intermediate purification steps.

The use of biocatalysis and photocatalysis to drive indole ring formation under mild conditions.

The exploration of flow chemistry to improve reaction efficiency, safety, and scalability.

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Indole Derivatives

| Feature | Traditional Synthesis (e.g., Fischer Indole Synthesis) | Green/Sustainable Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Mild (lower temperatures, neutral or weakly acidic/basic conditions) rug.nl |

| Solvents | Often halogenated hydrocarbons or other volatile organic compounds | Benign solvents like ethanol, water, or solvent-free conditions rug.nlbeilstein-journals.org |

| Catalysts | Often stoichiometric amounts of strong acids or heavy metal catalysts | Catalytic amounts of reusable, non-toxic catalysts beilstein-journals.org |

| Atom Economy | Can be low due to the use of protecting groups and multi-step processes | Higher atom economy through multicomponent and tandem reactions rug.nl |

| Waste Generation | Can generate significant amounts of toxic waste | Minimized waste generation |

Application of Advanced Analytical Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. The application of advanced analytical techniques for real-time monitoring of indole synthesis is a rapidly emerging field.

Process Analytical Technology (PAT) tools are being integrated into synthetic workflows to provide real-time data on reaction kinetics, intermediate formation, and impurity profiles. nih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) can be used in-line to monitor reactions as they occur. nih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org

For example, in a multistep continuous flow synthesis, different PAT tools can be employed at various stages of the reaction sequence to provide a comprehensive understanding of the entire process. nih.govresearchgate.net This real-time data allows for rapid optimization of reaction parameters and facilitates a more data-driven approach to process development. nih.govresearchgate.net

Future research in this area will likely involve:

The development of more sophisticated data analysis models, including machine learning algorithms, to interpret complex real-time analytical data. nih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org

The integration of a wider range of analytical techniques, such as mass spectrometry and Raman spectroscopy, into real-time monitoring platforms.

The application of these techniques to study highly reactive intermediates and transition states in indole-forming reactions.

Table 2: Advanced Analytical Techniques for Real-time Mechanistic Studies

| Analytical Technique | Information Provided | Application in Indole Synthesis |

|---|---|---|

| NMR Spectroscopy | Structural information, quantification of reactants, intermediates, and products | Monitoring the progress of cyclization reactions, identifying regioisomers nih.govresearchgate.net |

| UV/Vis Spectroscopy | Concentration of chromophoric species | Tracking the formation of conjugated intermediates and products nih.govresearchgate.net |

| IR Spectroscopy | Functional group analysis | Following the conversion of starting materials to products by monitoring key vibrational bands nih.govresearchgate.net |

| UHPLC | Separation and quantification of reaction components | Real-time analysis of reaction mixtures to determine conversion, yield, and purity nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning for Rational Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid design and optimization of molecules with desired properties. nih.govumk.plnih.govmdpi.com For indole-2-carboxylates, these computational tools can be used for the rational design of new analogues and the prediction of their structure-activity relationships (SAR).

Machine learning models can be trained on large datasets of known indole derivatives and their biological activities to identify key structural features that contribute to a desired effect. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis. umk.plnih.gov

Future directions in this field include:

The development of more accurate and interpretable ML models for predicting a wider range of properties, including ADME/T (absorption, distribution, metabolism, excretion, and toxicity). nih.gov

The use of generative models to design novel indole-2-carboxylate (B1230498) scaffolds with unique and desirable properties. mdpi.com

The integration of AI-driven synthesis planning with automated robotic platforms to accelerate the discovery and development of new molecules.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways (in vitro)

While indole-2-carboxylates are known to interact with a variety of biological targets, there is significant potential for the discovery of novel targets and mechanistic pathways. High-throughput screening and chemogenomics approaches are being used to identify new protein partners for this versatile scaffold.

Recent research has identified indole-2-carboxamides as potent modulators of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for the development of new pain and inflammation therapies. mdpi.com Other studies have shown that indole-2-carboxamides can inhibit the growth of Mycobacterium tuberculosis by targeting the membrane protein MmpL3. nih.gov

Furthermore, indole-2-carboxylate derivatives have been designed as multi-target agents for cancer therapy, simultaneously inhibiting key kinases such as EGFR and CDK2. nih.govnih.gov The development of dual inhibitors is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov Indole-2-carboxylic acid derivatives have also been investigated as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov

Future research will likely focus on:

The use of chemical proteomics and activity-based protein profiling to identify the direct cellular targets of bioactive indole-2-carboxylates.

The elucidation of the molecular mechanisms by which these compounds modulate the function of their target proteins.

The exploration of indole-2-carboxylates as chemical probes to study complex biological processes.

Design of Next-Generation Indole-2-Carboxylate Analogues with Enhanced Specificity for Research Tools

The development of highly specific chemical probes is essential for dissecting complex biological pathways and validating new drug targets. The indole-2-carboxylate scaffold provides a versatile platform for the design of next-generation research tools with enhanced specificity.

By systematically modifying the substituents on the indole ring and the carboxylate group, it is possible to fine-tune the binding affinity and selectivity of these compounds for their target proteins. For example, the synthesis of a series of novel indole-2-carboxylic acid analogues has led to the identification of compounds with enhanced antioxidant activity. eurjchem.comconsensus.app

Rational design strategies, guided by computational modeling and structural biology, can be used to develop analogues that selectively target a specific protein or even a particular conformational state of a protein. This level of specificity is crucial for minimizing off-target effects and ensuring that any observed biological response is due to the modulation of the intended target.

Future efforts in this area will be directed towards:

The development of photoaffinity-labeled and clickable indole-2-carboxylate probes for target identification and validation.

The synthesis of fluorescently tagged analogues for use in cellular imaging and high-content screening.

The design of bifunctional molecules that can recruit specific enzymes to a target protein, leading to its degradation or modification.

Q & A

Q. What are the common synthetic routes for ethyl 5-isopropoxy-1H-indole-2-carboxylate?

- Methodological Answer : Synthesis typically involves two key steps:

- Esterification : Reacting indole-2-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Introduction of the isopropoxy group : Using nucleophilic substitution at the 5-position of the indole core, often with isopropyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃).

- Optimization : Refluxing in solvents like toluene or dichloromethane (40–60°C, 12–24 hours) with catalysts such as sodium acetate improves yield . Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the indole core, ester group (-COOEt), and isopropoxy substituent.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting Point : Compare with literature values (if crystalline) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.

- Avoid exposure to moisture or strong acids/bases to preserve stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if available) to confirm structural assignments.

- Replication : Synthesize the compound under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.

- Data Comparison : Use databases like PubChem or ECHA to align observed data with published spectra .

Q. What computational approaches are used to study its reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., esterification or substitution steps) to identify transition states and energy barriers.

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions during synthesis.

- Integration with Experiment : Validate computational predictions with kinetic studies (e.g., varying temperature or catalysts) .

Q. How to assess its potential toxicity in early-stage research?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.

- MTT Assay : Evaluate cytotoxicity in human cell lines (e.g., HepG2).

- Regulatory Alignment : Note that current data (e.g., IARC, OSHA) classify this compound as non-carcinogenic .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Functional Group Modifications :

- Replace the isopropoxy group with other alkoxy groups (e.g., methoxy, tert-butoxy) to study steric effects.

- Modify the ester moiety (e.g., methyl vs. ethyl) to assess lipophilicity.

- Bioactivity Testing : Use enzyme inhibition assays (e.g., COX-2 or kinases) to correlate structural changes with activity.

- Computational Docking : Predict binding modes to target proteins using software like AutoDock Vina .

Example Table: Substituent Effects on Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.